molecular formula C13H15NO2 B1624351 Tert-butyl 1H-indole-2-carboxylate CAS No. 84117-86-2

Tert-butyl 1H-indole-2-carboxylate

Cat. No. B1624351
CAS RN: 84117-86-2
M. Wt: 217.26 g/mol
InChI Key: FMNXFKVTZJWOAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 1H-indole-2-carboxylate consists of an indole ring fused to a cyclohexane ring. The tert-butyl group is attached to the carboxylate carbon. The compound adopts a three-dimensional conformation due to the presence of the bicyclic ring system. Crystallographic studies reveal the precise arrangement of atoms within the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Annulated Gamma-Carbolines : Tert-butyl 1H-indole-2-carboxylate can be used in the synthesis of various gamma-carboline derivatives. Through a palladium-catalyzed intramolecular iminoannulation process, N-substituted 2-bromo-1H-indole-3-carboxaldehydes are converted to tert-butylimines, leading to gamma-carbolines with an additional ring fused across the 4- and 5-positions (Zhang & Larock, 2003).

  • Synthesis of Indole Esters : The tert-butyl esters of indole carboxylic acids, including indole-5-carboxylic acid, can be synthesized by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate. This process has been applied to other heterocyclic carboxylic acids as well (Fritsche, Deguara & Lehr, 2006).

  • Catalytic Applications in Alcohol Oxidation : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process effectively oxidizes various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

  • Condensation Reactions : Tert-butyl 1H-indole-2-carboxylate can participate in condensation reactions with various non-nucleophilic N-heterocycles and anilides. This method, involving di-tert-butyl dicarbonate (Boc2O), allows acylation of a wide range of non-nucleophilic nitrogen compounds, including indoles, pyrroles, and carbazole (Umehara, Ueda & Tokuyama, 2016).

  • Synthesis of Hemetsberger-Knittel Reaction Products : Tert-butyl azidoacetate, a related compound, is utilized in the Hemetsberger-Knittel reaction for synthesizing ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate from aldehydes. This demonstrates the utility of tert-butyl derivatives in synthesizing complex indole compounds (Kondo et al., 1999).

Crystal Structure Analysis

  • Crystal Structure of Tert-Butyl Indole Derivatives : Analysis of the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate revealed that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system. This study provides insights into the molecular structure of tert-butyl indole derivatives (Thenmozhi et al., 2009).

properties

IUPAC Name

tert-butyl 1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXFKVTZJWOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466528
Record name Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1H-indole-2-carboxylate

CAS RN

84117-86-2
Record name Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.00 g (6.21 mmol) indole-2-carboxylic acid is dissolved in 15 ml absolute THF, mixed with 1.01 g (6.23 mmol) N,N-carbonyldiimidazole and stirred at room temperature for 1 hour. Thereafter, 0.77 g (6.86 mmol) potassium-tert-butylate and 9.12 g (123 mmol) tert-butanol are added. Following heating under reflux for 6 hours, quenching using 5 ml water, filtrating off, rinsing with THF, drying on sodium sulfate and concentration on the rotary evaporator, a brown solid is obtained as the crude product. Preliminary purification by means of column chromatography on silica gel using a short column with petroleum ether/ethyl acetate 95:5 leaves a white solid which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 98:2) and yields the product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium tert-butylate
Quantity
0.77 g
Type
reactant
Reaction Step Three
Quantity
9.12 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Marcantoni, R Cipolletti, L Marsili… - European Journal of …, 2013 - Wiley Online Library
… The optimized reaction conditions were successfully applied to tert-butyl 1H-indole-2-carboxylate 1h too. This compound was easily prepared from the corresponding 2-carboxylic acid …
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org

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